4-(2,4-Dichlorophenyl)-2-methoxybenzoic acid
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Overview
Description
4-(2,4-Dichlorophenyl)-2-methoxybenzoic acid is an organic compound characterized by the presence of two chlorine atoms, a methoxy group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-Dichlorophenyl)-2-methoxybenzoic acid typically involves the reaction of 2,4-dichlorophenylboronic acid with 2-methoxybenzoic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic medium .
Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow for precise control of reaction parameters, such as temperature and residence time, leading to higher yields and reduced by-products .
Chemical Reactions Analysis
Types of Reactions: 4-(2,4-Dichlorophenyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The chlorine atoms can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium hydroxide or ammonia under basic conditions.
Major Products:
Oxidation: Formation of 4-(2,4-Dichlorophenyl)-2-carboxybenzoic acid.
Reduction: Formation of 4-(2,4-Dichlorophenyl)-2-methoxybenzene.
Substitution: Formation of 4-(2,4-Dihydroxyphenyl)-2-methoxybenzoic acid or 4-(2,4-Diaminophenyl)-2-methoxybenzoic acid.
Scientific Research Applications
4-(2,4-Dichlorophenyl)-2-methoxybenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,4-Dichlorophenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar dichlorophenyl structure.
2,4-Dichlorophenylboronic acid: Used in Suzuki-Miyaura coupling reactions.
2,4-Dichlorophenol: A chlorinated derivative of phenol with similar chemical properties.
Uniqueness: 4-(2,4-Dichlorophenyl)-2-methoxybenzoic acid is unique due to the presence of both a methoxy group and a benzoic acid moiety, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
4-(2,4-dichlorophenyl)-2-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c1-19-13-6-8(2-4-11(13)14(17)18)10-5-3-9(15)7-12(10)16/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXCUZHBNWPMEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C=C(C=C2)Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00691215 |
Source
|
Record name | 2',4'-Dichloro-3-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00691215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1238708-79-6 |
Source
|
Record name | 2',4'-Dichloro-3-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00691215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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